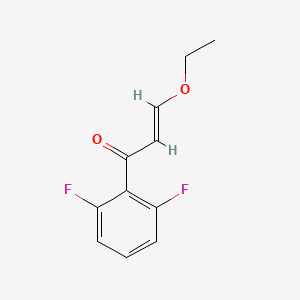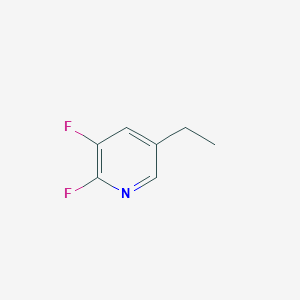
(3-Chloro-5-nitrophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-5-nitrophenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and nitro groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-nitrophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-nitroiodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: (3-Chloro-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Reducing Agents: Such as hydrogen gas or metal hydrides for nitro group reduction.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aminophenylboronic Acid: Formed by reducing the nitro group.
科学的研究の応用
(3-Chloro-5-nitrophenyl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (3-Chloro-5-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
類似化合物との比較
3-Nitrophenylboronic Acid: Similar structure but lacks the chlorine substituent.
4-Nitrophenylboronic Acid: Similar structure but with the nitro group in the para position.
3-Methoxycarbonyl-5-nitrophenylboronic Acid: Contains a methoxycarbonyl group instead of chlorine.
Uniqueness: (3-Chloro-5-nitrophenyl)boronic acid is unique due to the presence of both chlorine and nitro groups, which provide distinct reactivity and selectivity in chemical reactions. The combination of these substituents allows for versatile applications in synthetic chemistry and material science .
特性
分子式 |
C6H5BClNO4 |
|---|---|
分子量 |
201.37 g/mol |
IUPAC名 |
(3-chloro-5-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H5BClNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H |
InChIキー |
CSUPQFYEDMNCDD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)Cl)[N+](=O)[O-])(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride](/img/structure/B13626289.png)
![3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13626301.png)









![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)


